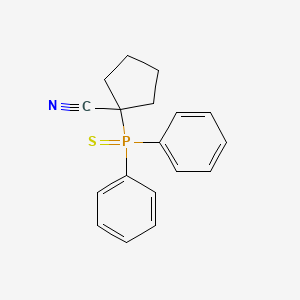

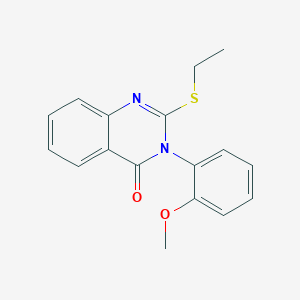

1-(diphenylphosphorothioyl)cyclopentanecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(diphenylphosphorothioyl)cyclopentanecarbonitrile and related compounds often involves sophisticated organometallic or organophosphorus chemistry. For example, a regio- and diastereoselective diphosphonylation process has been developed to synthesize similar compounds through the reaction of cyclic enamines with P-chlorodiphenylphosphine, followed by oxidation or sulfurization (Jebli et al., 2017). Additionally, cyclopropanation reactions have been utilized for the synthesis of structurally related spiropentane derivatives (Maeda et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds like 1-(diphenylphosphorothioyl)cyclopentanecarbonitrile is characterized by X-ray diffraction techniques. These structures showcase the arrangement of the cyclopentane ring, the nitrile group, and the diphenylphosphorothioyl moiety. The bond lengths and angles within these molecules provide insights into their reactivity and interactions (Crochet et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 1-(diphenylphosphorothioyl)cyclopentanecarbonitrile often explore its potential as a precursor for further synthetic transformations. For instance, 1,3-dipolar cycloaddition reactions have been applied to synthesize novel compounds, demonstrating the versatile reactivity of the phosphorothioyl group (Nájera & Sansano, 2009).

Physical Properties Analysis

The physical properties of 1-(diphenylphosphorothioyl)cyclopentanecarbonitrile, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. These properties are influenced by the molecular structure, particularly the presence of the cyclopentanecarbonitrile backbone and the diphenylphosphorothioyl group.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are defined by the unique combination of the cyclopentanecarbonitrile core and the diphenylphosphorothioyl moiety. Studies on similar compounds highlight their potential in cycloaddition reactions, nucleophilic and electrophilic substitutions, and as intermediates in the synthesis of more complex molecules (Huisgen et al., 2001).

Scientific Research Applications

Catalytic Applications

1-(diphenylphosphorothioyl)cyclopentanecarbonitrile has been explored in catalysis, particularly in asymmetric synthesis. For example, it has been used in the enantioselective 1,3-dipolar cycloaddition reactions, a key methodology in organic synthesis for generating complex molecules with high stereocontrol. This process involves the reaction of C,N-cyclic azomethine imines with unsaturated nitriles, catalyzed by chiral nickel complexes, to yield chiral cyanopyrazolidines with excellent regio- and diastereoselectivity and high enantioselectivities (Milosevic & Togni, 2013).

Material Science

In material science, compounds related to 1-(diphenylphosphorothioyl)cyclopentanecarbonitrile have been utilized in the development of new materials. For instance, diphosphinidenecyclobutene ligands have been applied in copper-catalyzed amination reactions, leading to the efficient synthesis of secondary or tertiary amines, which are crucial intermediates in the production of various materials and pharmaceuticals (Gajare et al., 2004).

Biophysical Studies

Furthermore, derivatives of diphenylphosphorothioyl have been used in biophysical studies to investigate membrane dynamics. Differential polarized phase fluorometry has employed diphenylhexatriene derivatives to study the depolarizing rotations in lipid bilayers, providing insights into the fluidity and structural properties of cellular membranes (Lakowicz et al., 1979).

Organometallic Chemistry

In organometallic chemistry, cyclopentadienylosmium compounds containing unsaturated carbon donor coligands have been synthesized, demonstrating the versatility of phosphorothioyl derivatives in forming complex metal-ligand systems. These systems are crucial for understanding metal-mediated reactions and developing new catalytic processes (Crochet et al., 1998).

properties

IUPAC Name |

1-diphenylphosphinothioylcyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NPS/c19-15-18(13-7-8-14-18)20(21,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFRKLBYURNIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diphenylphosphorothioyl)cyclopentanecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)